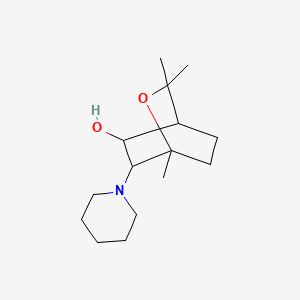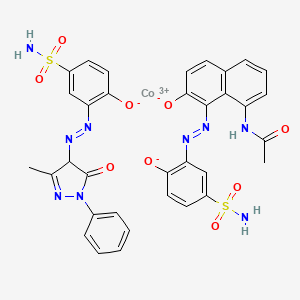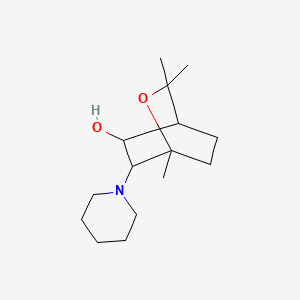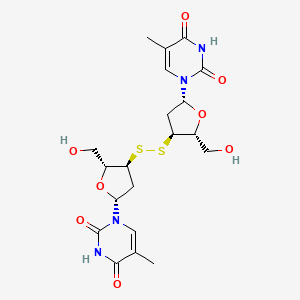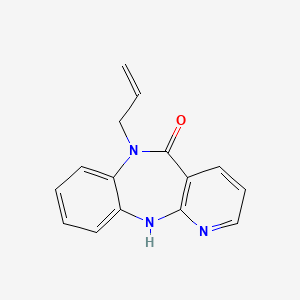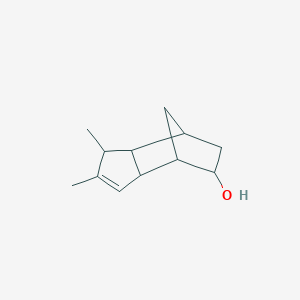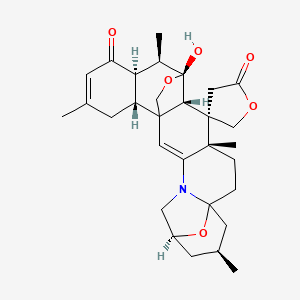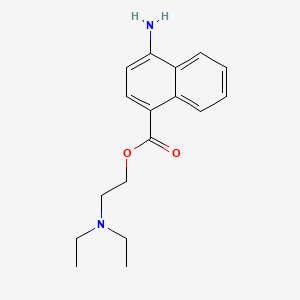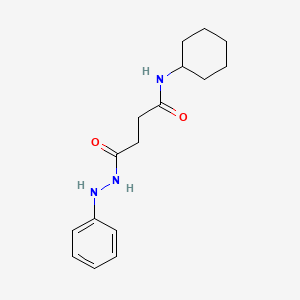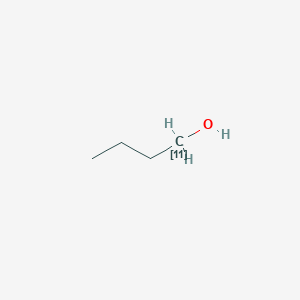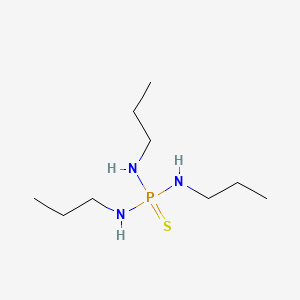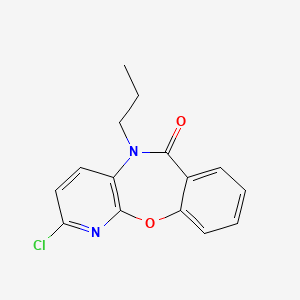
(3-Bromopropyl)phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromopropyl)phosphonic dichloride is a chemical compound with the molecular formula C3H6BrCl2OP. It is characterized by the presence of a bromine atom attached to a three-carbon chain, which is further connected to a phosphonic dichloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (3-Bromopropyl)phosphonic dichloride can be synthesized through the reaction of 3-bromopropanol with phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
3-Bromopropanol+Phosphorus trichloride→(3-Bromopropyl)phosphonic dichloride+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphonic acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phosphonic dichloride derivatives are formed.
Hydrolysis Products: Phosphonic acid derivatives are the primary products of hydrolysis.
Applications De Recherche Scientifique
(3-Bromopropyl)phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: The compound is utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: this compound is employed in the production of flame retardants and plasticizers.
Comparaison Avec Des Composés Similaires
- (3-Chloropropyl)phosphonic dichloride
- (3-Iodopropyl)phosphonic dichloride
- (3-Fluoropropyl)phosphonic dichloride
Comparison: (3-Bromopropyl)phosphonic dichloride is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative offers moderate reactivity, making it suitable for a wide range of chemical transformations without being overly reactive or too inert .
Propriétés
Numéro CAS |
86483-94-5 |
|---|---|
Formule moléculaire |
C3H6BrCl2OP |
Poids moléculaire |
239.86 g/mol |
Nom IUPAC |
1-bromo-3-dichlorophosphorylpropane |
InChI |
InChI=1S/C3H6BrCl2OP/c4-2-1-3-8(5,6)7/h1-3H2 |
Clé InChI |
DIGFVDXKCGCTRY-UHFFFAOYSA-N |
SMILES canonique |
C(CP(=O)(Cl)Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


